molecular formula C9H20ClNO B595427 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride CAS No. 1209587-37-0

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride

Cat. No.: B595427
CAS No.: 1209587-37-0
M. Wt: 193.715
InChI Key: TUKSVLVISJVMLH-UHFFFAOYSA-N
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Description

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a 2-methoxy-1-methylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxy-1-methylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Methoxy-1-methylethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(2-Methoxyethyl)piperidine hydrochloride
  • 4-(2-Methoxypropyl)piperidine hydrochloride
  • 4-(2-Methoxybutyl)piperidine hydrochloride

Comparison: 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(1-methoxypropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKSVLVISJVMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679011
Record name 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209587-37-0
Record name 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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